molecular formula C10H12N5Na2O7P B12414933 Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt

Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt

Cat. No.: B12414933
M. Wt: 393.20 g/mol
InChI Key: QGXLVXZRPRRCRP-FWHKZIDCSA-L
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Description

Adenosine 5’-monophosphate-d2 (disodium) is a deuterium-labeled derivative of adenosine monophosphate. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biochemical assays. The incorporation of deuterium atoms enhances the compound’s stability and alters its pharmacokinetic properties, making it a valuable tool in drug development and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine 5’-monophosphate-d2 (disodium) typically involves the deuteration of adenosine monophosphate. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of adenosine 5’-monophosphate-d2 (disodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out under controlled conditions to maintain the integrity of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-monophosphate-d2 (disodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine diphosphate or adenosine triphosphate, while reduction could produce deoxyadenosine monophosphate .

Scientific Research Applications

Adenosine 5’-monophosphate-d2 (disodium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of adenosine 5’-monophosphate-d2 (disodium) involves its role as a nucleotide analog. It participates in various biochemical pathways, including the activation of AMP-activated protein kinase (AMPK). This enzyme plays a crucial role in cellular energy homeostasis by regulating metabolic pathways. The deuterium labeling allows for precise tracking of the compound’s interactions and transformations within these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine 5’-monophosphate-d2 (disodium) is unique due to its deuterium labeling, which provides enhanced stability and altered pharmacokinetic properties. This makes it particularly valuable in studies requiring precise tracking and quantification of nucleotides .

Properties

Molecular Formula

C10H12N5Na2O7P

Molecular Weight

393.20 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-dideuteriomethyl] phosphate

InChI

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i1D2;;

InChI Key

QGXLVXZRPRRCRP-FWHKZIDCSA-L

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

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